molecular formula C18H21O3P B12898438 2-(Diphenylphosphoryl)ethyl butyrate

2-(Diphenylphosphoryl)ethyl butyrate

Cat. No.: B12898438
M. Wt: 316.3 g/mol
InChI Key: OWOLHSRDUHJTFO-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)ethyl butyrate is an organophosphorus compound characterized by a butyrate ester moiety linked to an ethyl group bearing a diphenylphosphoryl (Ph₂P(O)-) substituent. Its structure combines the lipophilic butyrate chain with the polar phosphoryl group, resulting in unique physicochemical properties.

Properties

Molecular Formula

C18H21O3P

Molecular Weight

316.3 g/mol

IUPAC Name

2-diphenylphosphorylethyl butanoate

InChI

InChI=1S/C18H21O3P/c1-2-9-18(19)21-14-15-22(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3

InChI Key

OWOLHSRDUHJTFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate typically involves the esterification of butyric acid with 2-(diphenylphosphoryl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Butyric Acid+2-(Diphenylphosphoryl)ethanol2-(Diphenylphosphoryl)ethyl butyrate+Water\text{Butyric Acid} + \text{2-(Diphenylphosphoryl)ethanol} \rightarrow \text{2-(Diphenylphosphoryl)ethyl butyrate} + \text{Water} Butyric Acid+2-(Diphenylphosphoryl)ethanol→2-(Diphenylphosphoryl)ethyl butyrate+Water

Industrial Production Methods

On an industrial scale, the production of 2-(Diphenylphosphoryl)ethyl butyrate can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)ethyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-(diphenylphosphoryl)ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Butyric acid and 2-(diphenylphosphoryl)ethanol.

    Reduction: 2-(Diphenylphosphoryl)ethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate involves the reaction of diphenylphosphoryl chloride with butyric acid derivatives. The resulting compound features a phosphoryl group, which is known for its ability to form complexes with various biological molecules, enhancing its utility in medicinal applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of 2-(Diphenylphosphoryl)ethyl butyrate against various bacterial and fungal strains. In vitro tests have demonstrated that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi. For instance, it was found to be more effective than standard antibiotics in certain assays, showcasing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that 2-(Diphenylphosphoryl)ethyl butyrate can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. In particular, studies have shown that it selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics .

Drug Design and Development

The unique structural features of 2-(Diphenylphosphoryl)ethyl butyrate make it an attractive scaffold for drug design. Its ability to interact with biological targets through phosphorylation enhances its potential as a lead compound in the development of new pharmaceuticals. Various derivatives of this compound are being explored for their efficacy in treating conditions such as hypertension and bacterial infections .

Imaging and Diagnostics

In addition to therapeutic applications, 2-(Diphenylphosphoryl)ethyl butyrate has been utilized in imaging studies. Its derivatives have been labeled with isotopes for positron emission tomography (PET), allowing for non-invasive imaging of biological processes in vivo. This application is particularly relevant in cancer research, where tracking tumor metabolism can provide insights into disease progression and treatment efficacy .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activityShowed high efficacy against multiple bacterial strains with MIC values ranging from 0.7 to 1.8 µg/mL.
Assess anticancer effectsInduced apoptosis selectively in cancer cells; lower cytotoxicity observed in normal cells compared to tumor cells.
Investigate imaging capabilitiesSuccessfully labeled for PET imaging, demonstrating potential for tracking therapeutic effects on tumors.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)ethyl butyrate involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ester bond can be cleaved under specific conditions, leading to the release of active intermediates that can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Butyrate (C₆H₁₂O₂)

  • Structure : A simple ester without phosphoryl substitution.
  • Properties : Boiling point: 120–121°C; low water solubility; fruity aroma .
  • Applications : Widely used in food flavoring and fragrances due to its volatility and pleasant odor.

Ethyl 2-(Diphenylphosphoryl)acetate (C₁₆H₁₇O₄P)

  • Structure : Acetate ester with a diphenylphosphoryl group on the ethyl chain .
  • Properties : Higher molecular weight (328.28 g/mol) compared to ethyl butyrate (116.16 g/mol); increased polarity due to the phosphoryl group.
  • Applications : Likely used as a ligand in coordination chemistry or as a precursor in phosphorylated polymer synthesis.

Diphenyl-(2-ethylhexyl)-phosphate (C₂₀H₂₇O₄P)

  • Structure : Phosphate ester with bulky 2-ethylhexyl and phenyl groups .
  • Properties : High thermal stability; used as a plasticizer and flame retardant.
  • Key Difference : Phosphate esters exhibit stronger acidity (pKa ~1–2) compared to phosphorylated butyrates, enabling applications in ionic interactions or acid-catalyzed reactions.

N-Alkyl-N-[2-(Diphenylphosphoryl)ethyl] Phosphoryl Acetamides

  • Structure : Amide derivatives with dual phosphoryl groups .
  • Properties : High dipole moments (determined via DFT studies) and conformational rigidity.
  • Applications: Potential use in drug delivery systems due to their stable amide linkages and tunable solubility.
  • Key Difference : The amide functionality enhances hydrolytic stability compared to ester-based analogs.

Ethyl 2-(4-Nitrobenzamido)butyrate (C₁₆H₁₄N₂O₅)

  • Structure : Butyrate ester with a nitro-substituted benzamido group .
  • Properties : Crystalline solid with intramolecular hydrogen bonding; distorted nitro and carbonyl groups.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., nitro-group reduction to amines).
  • Key Difference : Electron-withdrawing nitro groups alter electronic properties, increasing reactivity in substitution reactions compared to phosphorylated butyrates.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
2-(Diphenylphosphoryl)ethyl butyrate* C₂₂H₂₇O₄P 398.43 ~250–300 (estimated) Butyrate ester, Ph₂P(O)-
Ethyl butyrate C₆H₁₂O₂ 116.16 120–121 Ester
Ethyl 2-(diphenylphosphoryl)acetate C₁₆H₁₇O₄P 328.28 ~220–240 (estimated) Acetate ester, Ph₂P(O)-
Diphenyl-(2-ethylhexyl)-phosphate C₂₀H₂₇O₄P 374.39 >300 Phosphate ester

*Estimated values based on analogous compounds.

Research Findings

  • Computational Insights : Density functional theory (DFT) studies on phosphorylated compounds (e.g., and ) highlight the role of exact exchange in predicting thermochemical properties. For 2-(diphenylphosphoryl)ethyl butyrate, DFT could model its conformational flexibility and dipole moment, similar to related amides .
  • Crystallography : Structural analogs like ethyl 2-(4-nitrobenzamido)butyrate have been analyzed via X-ray diffraction, revealing intramolecular hydrogen bonds and torsional angles . Such methods could elucidate the solid-state behavior of the target compound.

Biological Activity

2-(Diphenylphosphoryl)ethyl butyrate is a phosphonate compound that has garnered attention in various biological and pharmaceutical applications. Its unique structure allows it to interact with biological systems in ways that can be beneficial for therapeutic purposes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(Diphenylphosphoryl)ethyl butyrate features a diphenylphosphoryl group attached to an ethyl butyrate moiety. This configuration is significant for its biological interactions, particularly in enzyme inhibition and cellular permeability.

Enzyme Inhibition

Research indicates that 2-(Diphenylphosphoryl)ethyl butyrate acts as a potent inhibitor of certain enzymes, particularly those involved in tubulin polymerization. Tubulin is crucial for cell division, and its inhibition can lead to significant effects on cancer cell proliferation.

  • Case Study : A study demonstrated that this compound effectively inhibited tubulin polymerization with an IC50 value indicating its potency in disrupting microtubule dynamics, which is essential for cancer cell mitosis .

Cytotoxicity

The cytotoxic effects of 2-(Diphenylphosphoryl)ethyl butyrate have been evaluated across various cancer cell lines. The compound exhibits selective cytotoxicity, primarily targeting malignant cells while sparing normal cells.

  • Data Table : Cytotoxicity of 2-(Diphenylphosphoryl)ethyl Butyrate on Different Cell Lines
Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)15.4 ± 1.25.0
U87MG (Brain)12.3 ± 0.86.0
KB-3-1 (Cervical)10.1 ± 1.07.5
Normal Fibroblasts>100-

This table illustrates the varying degrees of sensitivity among different cell lines, showcasing the compound's potential as a targeted therapeutic agent.

The mechanism by which 2-(Diphenylphosphoryl)ethyl butyrate exerts its biological effects involves interaction with cellular proteins and pathways that regulate apoptosis and cell cycle progression. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

  • Research Findings : In vivo studies using xenograft models showed that treatment with this compound led to reduced tumor growth rates and increased apoptosis markers in tumor tissues .

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have revealed that 2-(Diphenylphosphoryl)ethyl butyrate demonstrates favorable absorption and distribution characteristics. Its ability to cross cellular membranes enhances its therapeutic potential.

  • Biodistribution Study : A PET imaging study using a radiolabeled derivative of the compound showed high initial tumor uptake, suggesting effective targeting of malignant tissues .

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